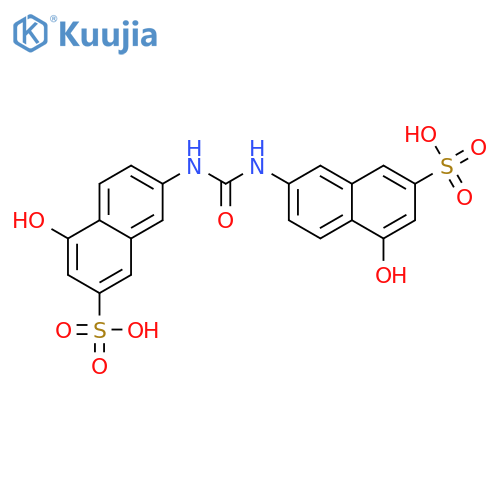Cas no 134-47-4 (AMI-1 free acid)

AMI-1 free acid structure
商品名:AMI-1 free acid
AMI-1 free acid 化学的及び物理的性質
名前と識別子
-
- 7,7'-(Carbonylbis(azanediyl))bis(4-hydroxynaphthalene-2-sulfonic acid)
- Carbonyl J Acid
- 7,7-(carbonyldiimino)bis[4-hydroxy-2-naphthalenesulfonic acid]
- 5,5-DIHYDROXY-7,7-DISULPHO-2,2-DINAPHTHYL UREA
- J Acid Urea
- Bis-J Acid
- 4,4'-dihydroxy-7,7'-ureylenedi(naphthalene-2-sulphonic acid)
- 7,7'-(Carbonyldiimino)bis[4-hydroxy-2-naphthalenesulfonic acid]
- 6,6'-ureylene-bis(1-naphthol-3-sulfonic acid)
- phosgenated
- N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea
- 7,7'-Ureylenebis(4-hydroxy-2-naphthalenesulfonic acid)
- N,N'-Bis[6-(1-naphthol-3-sulfonic acid)]urea
- 2-Naphthalenesulfonic acid, 7,7-(carbonyldiimino)bis4-hydroxy-
- J ACID UREA, FREE ACID
- 6,6'-ureylenbis-1-naphthol-3-sulfonic acid
- 66UREYLENEBIS1NAPHTHOL3SULPHONICACIDDISODIUMSALT
- 7,7'-(carbonyldiimino)bis[4-hydroxy-2-naphthalenesulfonic aci
- Urea J Acid
- Scarlet Acid
- I Acid Urea
- 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis[4-hydroxy-
- 6,6'-Ureylenebis(1-naphthol-3-sulfonic acid)
- NSC45174
- AMI 1
- 4-hydroxy-7-{[(5-hydroxy-7-sulfonaph
- AMI-1 free acid
- 2-Naphthalenesulfonic acid,7'-ureylenebis[4-hydroxy-
- 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis(4-hydroxy-
- AMI1
- AMI-1, free acid
- AMI-1 (free acid)
- 4,4'-dihydroxy-7,7'-ureylenedi(naphthalene-2-sulphonic acid
- N,N'-Bis(1-oxy-3-sulfonaphthyl(6))urea
- NSC-45174
- NSC 1699
- 4-hydroxy-7-[(5-hydroxy-7-sulfo-2-naphthyl)carbamoylamino]naphthalene-2-sulfonic acid
- EINECS 205-142-9
- 7 pound not7'-(Carbonylbis(azanediyl))bis(4-hydroxynaphthalene-2-sulfonic acid)
- N,N'-Bis[1-oxy-3-sulfonaphthyl(6)]urea
- NS00021612
- CBDivE_007692
- 2-Naphthalenesulfonic acid, 7,7'-ureylenebis(4-hydroxy-
- Carbonyl J
- CHEMBL221047
- 7,7'-(Carbonyldiimino)bis(4-hydroxy-2-naphthalenesulfonic acid)
- 7,7'-carbonylbis(azanediyl)bis(4-hydroxynaphthalene-2-sulfonic acid)
- Q27074444
- 7,7'-carbonylbis[azanediyl]bis[4-hydroxynaphthalene-2-sulfonic acid]
- C21H16N2O9S2
- W-108284
- 134-47-4
- 2QJN9485J7
- BDBM50206427
- CS-0010165
- CCG-269729
- GTPL7028
- O11628
- DTXSID7059642
- AMI-1
- HY-18962A
- NSC1699
- MFCD00035715
- 7,7''-carbonylbis(azanediyl)bis(4-hydroxynaphthalene-2-sulfonic acid)
- 7,7'-(Carbonylbis(azanediyl))bis(4-hydroxynaphthalene-2-sulfonicacid)
- NSC648801
- J Urea Acid
- SCHEMBL2679101
- CBChromo1_000012
- s5445
- AKOS015853653
- N,N'-Bis(1-hydroxy-3-sulfonaphthyl(6))urea
- 4-Hydroxy-7-{[(5-hydroxy-7-sulfo(2-naphthyl))amino]carbonylamino}naphthalene-2-sulfonic acid
- 4-hydroxy-7-{[(5-hydroxy-7-sulfonaphthalen-2-yl)carbamoyl]amino}naphthalene-2-sulfonic acid
- 2-Naphthalenesulfonic acid,7'-(carbonyldiimino)bis[4-hydroxy-
- 7,7`-(CARBONYLBIS(AZANEDIYL))BIS(4-HYDROXYNAPHTHALENE-2-SULFONIC ACID)
- 4-hydroxy-7-[(5-hydroxy-7-sulfonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonic acid
- N,N'-Bis[1-hydroxy-3-sulfonaphthyl(6)]urea
- FT-0619774
- NSC-1699
- Probes2_000045
- GS-3457
- 7,7'-(Carbonyldiimino)bis(4-hydroxynaphthalene-2-sulfonic Acid)
- 7,7\\'-(Carbonylbis(azanediyl))bis(4-hydroxynaphthalene-2-sulfonic acid)
- PCGISRHGYLRXSR-UHFFFAOYSA-N
- DA-50397
- BRD-K75114721-304-02-6
- 205-142-9
-
- MDL: MFCD00035715
- インチ: 1S/C21H16N2O9S2/c24-19-9-15(33(27,28)29)7-11-5-13(1-3-17(11)19)22-21(26)23-14-2-4-18-12(6-14)8-16(10-20(18)25)34(30,31)32/h1-10,24-25H,(H2,22,23,26)(H,27,28,29)(H,30,31,32)
- InChIKey: PCGISRHGYLRXSR-UHFFFAOYSA-N
- ほほえんだ: S(C1=C([H])C(=C2C([H])=C([H])C(=C([H])C2=C1[H])N([H])C(N([H])C1C([H])=C([H])C2=C(C([H])=C(C([H])=C2C=1[H])S(=O)(=O)O[H])O[H])=O)O[H])(=O)(=O)O[H]
計算された属性
- せいみつぶんしりょう: 504.03000
- どういたいしつりょう: 504.03
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 9
- 重原子数: 34
- 回転可能化学結合数: 4
- 複雑さ: 886
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- ひょうめんでんか: 0
- 互変異性体の数: 43
- トポロジー分子極性表面積: 207
じっけんとくせい
- 色と性状: かんそうはくしょくふんまつ
- 密度みつど: 1.798
- ゆうかいてん: >270°C
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- 屈折率: 1.822
- PSA: 207.09000
- LogP: 5.84920
AMI-1 free acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- WGKドイツ:3
- セキュリティの説明: S22; S24/25
- ちょぞうじょうけん:Store long-term at 2-8°C
AMI-1 free acid 税関データ
- 税関コード:2922210000
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
AMI-1 free acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB437819-5 g |
7,7'-(Carbonylbis(azanediyl))bis(4-hydroxynaphthalene-2-sulfonic acid); . |
134-47-4 | 5g |
€94.20 | 2023-07-18 | ||
| abcr | AB437819-100g |
7,7'-(Carbonylbis(azanediyl))bis(4-hydroxynaphthalene-2-sulfonic acid); . |
134-47-4 | 100g |
€416.00 | 2025-02-19 | ||
| TRC | C177258-100mg |
7,7'-(Carbonylbis(azanediyl))bis(4-hydroxynaphthalene-2-sulfonic acid) |
134-47-4 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C177258-50mg |
7,7'-(Carbonylbis(azanediyl))bis(4-hydroxynaphthalene-2-sulfonic acid) |
134-47-4 | 50mg |
$ 50.00 | 2022-06-06 | ||
| abcr | AB437819-1 g |
7,7'-(Carbonylbis(azanediyl))bis(4-hydroxynaphthalene-2-sulfonic acid); . |
134-47-4 | 1g |
€61.80 | 2023-07-18 | ||
| eNovation Chemicals LLC | D518593-5g |
7,7'-(Carbonylbis(azanediyl))bis(4-hydroxynaphthalene-2-sulfonic acid) |
134-47-4 | 97% | 5g |
$265 | 2024-05-24 | |
| MedChemExpress | HY-18962A-5mg |
AMI-1 free acid |
134-47-4 | 99.53% | 5mg |
¥187 | 2024-05-24 | |
| Fluorochem | 079450-25g |
7,7'-(Carbonylbis(azanediyl))bis(4-hydroxynaphthalene-2-sulfonic acid) |
134-47-4 | 95% | 25g |
£83.00 | 2022-03-01 | |
| Fluorochem | 079450-1g |
7,7'-(Carbonylbis(azanediyl))bis(4-hydroxynaphthalene-2-sulfonic acid) |
134-47-4 | 95% | 1g |
£10.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YK404-1g |
AMI-1 free acid |
134-47-4 | 95+% | 1g |
100CNY | 2021-05-08 |
AMI-1 free acid サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:134-47-4)AMI-1 free acid
注文番号:A806786
在庫ステータス:in Stock
はかる:100g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 04:46
価格 ($):252.0
AMI-1 free acid 関連文献
-
Elisabeth-Maria Bissinger,Ralf Heinke,Wolfgang Sippl,Manfred Jung Med. Chem. Commun. 2010 1 114
-
2. The Tetravalence of C28Patrick W. Fowler,Sarah J. Austin,John P. B. Sandall J. Chem. Soc. Perkin Trans. 2 1993 795
-
Jicheng Yu,Yuqi Zhang,Wujin Sun,Chao Wang,Davis Ranson,Yanqi Ye,Yuyan Weng,Zhen Gu Nanoscale 2016 8 9178
-
Heinz Berndt,Hamid Bozorg Zadeh,Erhard Kemnitz,Mahmood Nickkho-Amiry,Martina Pohl,Toma? Skapin,John M. Winfield J. Mater. Chem. 2002 12 3499
-
Ramakrishnan Suseela Meerakrishna,Suresh Snoxma Smile,Mohanakumaran Athira,Venkata Surya Kumar Choutipalli,Ponnusamy Shanmugam New J. Chem. 2020 44 11593
134-47-4 (AMI-1 free acid) 関連製品
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 1189426-16-1(Sulfadiazine-13C6)
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
(CAS:134-47-4)

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Suzhou Senfeida Chemical Co., Ltd
(CAS:134-47-4)6,6'-Ureylene-bis(1-naphthol-3-sulfonic acid)

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ




